molecular formula C11H16ClN B13446376 [Cyclopropyl(phenyl)methyl](methyl)amine hydrochloride

[Cyclopropyl(phenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13446376
M. Wt: 197.70 g/mol
InChI Key: CZFUERMZBGNITB-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methylamine hydrochloride is an organic compound with the molecular formula C11H15N·HCl. It is a hydrochloride salt of cyclopropyl(phenyl)methylamine, which is a secondary amine. This compound is of interest due to its unique chemical structure, which includes a cyclopropyl group, a phenyl group, and a methylamine moiety. It is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methylamine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with phenylmagnesium bromide to form cyclopropyl(phenyl)methane. This intermediate is then reacted with methylamine under suitable conditions to yield cyclopropyl(phenyl)methylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(phenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Cyclopropyl(phenyl)methylamine hydrochloride is used in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropyl group can undergo ring-opening reactions, leading to covalent modification of the enzyme. This compound can also interact with receptors or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Cyclopropyl(phenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    Cyclopropylamine: A simpler amine with a cyclopropyl group, used in similar applications but with different reactivity.

    Phenylmethylamine: Lacks the cyclopropyl group, leading to different chemical properties and applications.

    N-Methylphenylamine: Similar structure but without the cyclopropyl group, affecting its reactivity and biological activity.

The uniqueness of cyclopropyl(phenyl)methylamine hydrochloride lies in its combination of the cyclopropyl, phenyl, and methylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-cyclopropyl-N-methyl-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-12-11(10-7-8-10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H

InChI Key

CZFUERMZBGNITB-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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